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Compound of Interest

Compound Name: Methyl 2-(benzofuran-2-yl)acetate

Cat. No.: B3022460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-
(benzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active
compounds. Due to the limited availability of published experimental spectra for this specific
molecule, this guide presents a combination of predicted data based on the analysis of
structurally similar compounds and general spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Methyl 2-(benzofuran-2-yl)acetate. These
predictions are derived from the known spectral data of substituted analogs and established

spectroscopic databases.

Table 1: Predicted 'H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
~7.60 d ~8.0 1H H-4 or H-7
~7.50 d ~8.0 1H H-4 or H-7
~7.30 t ~7.5 1H H-5 or H-6
~7.20 t ~7.5 1H H-5 or H-6
~6.70 S - 1H H-3
~3.90 S - 2H -CHz-
~3.75 S - 3H -OCHs

Predicted for a solution in CDCIs at 400 MHz.

. i 13 i
Chemical Shift (6, ppm) Assignment
~171.0 C=0 (ester)
~155.0 C-7a
~149.0 C-2
~128.0 C-3a
~124.0 C-50r C-6
~123.0 C-5o0r C-6
~121.0 C-4or C-7
~111.0 C-4orC-7
~105.0 C-3
~52.5 -OCHs
~35.0 -CH2-
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Predicted for a solution in CDCIz at 100 MHz.

ble 3: licted :

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1740 Strong C=0 (ester) stretch
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-O (ester) stretch
~1100 Strong C-O-C (ether) stretch

Predicted for a thin film or KBr pellet.

IamgA.ﬂtedmIed_Mass_SpchmmﬂLy Data

Relative Intensity

Assignment

190 High [M]* (Molecular lon)
131 High [M - COOCHs]*
103 Medium [C7Hs0]*

77 Medium [CeHs]*

Predicted for Electron lonization (El) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for

Methyl 2-(benzofuran-2-yl)acetate. These are based on standard laboratory practices and the

experimental conditions reported for similar benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and
connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

e Weigh approximately 5-10 mg of Methyl 2-(benzofuran-2-yl)acetate.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition:

e Tune and shim the spectrometer for the sample.

e Acquire a one-dimensional *H NMR spectrum with the following typical parameters:

[e]

Pulse sequence: zg30

Number of scans: 16

[e]

o

Relaxation delay: 1.0 s

[¢]

Acquisition time: 4.0 s

o Spectral width: 20 ppm

13C NMR Acquisition:

e Acquire a one-dimensional 13C NMR spectrum with proton decoupling using the following
typical parameters:

o Pulse sequence: zgpg30

o Number of scans: 1024
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o Relaxation delay: 2.0 s
o Acquisitiontime: 1.5 s
o Spectral width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).
e Phase correct the spectra.

o Calibrate the 'H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCls
solvent peak at 77.16 ppm.

 Integrate the peaks in the tH spectrum and determine the chemical shifts, multiplicities, and
coupling constants.

o Determine the chemical shifts of the peaks in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

Record a background spectrum.

Place a small amount (1-2 mg) of the solid Methyl 2-(benzofuran-2-yl)acetate sample
directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3022460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Acquire the IR spectrum over a range of 4000-400 cm™1,

o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:

o Perform a background subtraction.

« ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, often coupled
with a Gas Chromatograph (GC-MS).

Sample Preparation:

o Prepare a dilute solution of Methyl 2-(benzofuran-2-yl)acetate (approximately 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

e The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

e The separated components elute from the GC and enter the mass spectrometer's ion
source.

e Acquire mass spectra under the following typical El conditions:

[¢]

lonization energy: 70 eV

[¢]

Source temperature: 230 °C

[e]

Mass range: m/z 40-500
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Data Processing:
« |dentify the molecular ion peak ([M]*).
* Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow for
spectroscopic analysis and the relationship between the structure of Methyl 2-(benzofuran-2-
yl)acetate and its key spectroscopic features.
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Workflow for the spectroscopic analysis of a chemical compound.
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Expected Spectroscopic Signals

Aromatic Protons: ~7.2-7.6 ppm
Furan Proton (H-3): ~6.7 ppm
-CHz-: ~3.9 ppm
-OCHs: ~3.75 ppm

1H NMR Signals

Molecular Structure %
/ C=0 (ester): ~1740 cm~1
— 1R3! |R Absorption Bands | Aromatic C=C: ~1600, 1480 cm~*
\ MS C-O (ester): ~1250 cm1

[M]*: m/z 190

Mass Spectrum Fragments [M - COOCHs]*: m/z 131

Click to download full resolution via product page

Correlation of molecular structure with expected spectroscopic signals.

« To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-(benzofuran-2-
yl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022460#spectroscopic-data-of-methyl-2-
benzofuran-2-yl-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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